molecular formula C13H18O4 B14238151 Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate CAS No. 558437-61-9

Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate

Cat. No.: B14238151
CAS No.: 558437-61-9
M. Wt: 238.28 g/mol
InChI Key: FCEYKKONVOHFDR-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group attached to a dimethylpropionate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate typically involves the reaction of 4-methoxyphenol with 3-chloro-2,2-dimethylpropionate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 3-(4-methoxyphenoxy)-2,2-dimethylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate exerts its effects involves interactions with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxyphenoxy)-2,2-dimethylpropionate
  • Methyl 3-(4-ethoxyphenoxy)-2,2-dimethylpropionate
  • Methyl 3-(4-chlorophenoxy)-2,2-dimethylpropionate

Uniqueness

Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropionate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

558437-61-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropanoate

InChI

InChI=1S/C13H18O4/c1-13(2,12(14)16-4)9-17-11-7-5-10(15-3)6-8-11/h5-8H,9H2,1-4H3

InChI Key

FCEYKKONVOHFDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)OC)C(=O)OC

Origin of Product

United States

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